

Isoschaftoside: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Significance

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Compound of Interest					
Compound Name:	Isoschaftoside				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoschaftoside, a naturally occurring C-glycosylflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth overview of the discovery and history of **isoschaftoside**, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

Isoschaftoside was first identified as a C-glycosyl compound, specifically an apigenin substituted at positions 6 and 8 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues, respectively[1]. It is recognized by the CAS Registry Number 52012-29-0[2][3]. This flavonoid has been isolated from a variety of plant species, highlighting its widespread distribution in the plant kingdom.







Early research focused on its role as an allelochemical. For instance, studies on Desmodium uncinatum revealed that its root exudates contain **isoschaftoside**, which acts as an inhibitor against the parasitic weed Striga hermonthica, a significant threat to maize crops in East Africa. Bioassay-guided fractionation of D. uncinatum root extracts identified **isoschaftoside** as the primary active compound responsible for inhibiting the radicle growth of germinated S. hermonthica[4][5]. Further research has confirmed its presence in other plants such as Camellia sinensis (tea), Glycine max (soybean), Syngonium podophyllum, and Viola yedoensis[1][6][7].

The therapeutic potential of **isoschaftoside** has been a more recent focus of investigation. Its anti-inflammatory, antioxidant, neuroprotective, and even antitumor activities have been reported in numerous preclinical studies, paving the way for its exploration in drug discovery and development[3][8][9].

Physicochemical Properties

A summary of the key physicochemical properties of **isoschaftoside** is presented in the table below.



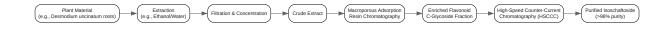
Property	Value	Source
Molecular Formula	C26H28O14	[1][3]
Molecular Weight	564.5 g/mol	[1][3]
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-8- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6- [(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one	[1]
CAS Number	52012-29-0	[1][2][3]
Appearance	Not specified in the provided results	
Solubility	Slightly soluble in water	[10]

Isolation and Purification Protocols

The isolation of **isoschaftoside** from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and purification. Modern chromatographic techniques have enabled the isolation of highly pure **isoschaftoside**.

General Experimental Workflow

The general workflow for isolating **isoschaftoside** is depicted in the following diagram.



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Caption: General workflow for the isolation and purification of **isoschaftoside**.



Detailed Experimental Protocols

Protocol 1: Isolation from Desmodium uncinatum (Adapted from Patent CN102234296A)

This method describes a three-step process to obtain high-purity **isoschaftoside**[11].

- Extraction:
 - Herbal material of Desmodium uncinatum is ultrasonically extracted with a 50-70% aqueous ethanol solution.
 - The resulting extract is then concentrated under vacuum.
- Enrichment using Macroporous Adsorption Resin:
 - The concentrated extract is loaded onto a macroporous adsorption resin column (e.g., D140 or LD605 type).
 - The column is first washed with water to remove impurities.
 - A gradient elution with 30-70% ethanol is then performed to elute the flavonoid Cglycosides.
 - The eluate containing the enriched fraction is collected and dried under vacuum.
- Purification by High-Speed Counter-Current Chromatography (HSCCC):
 - The enriched fraction is further purified using HSCCC.
 - A two-phase solvent system is employed. Examples include:
 - Chloroform:n-butanol:water (volume ratio of 2-3 : 1-2 : 2-3)
 - n-hexane:ethyl acetate:methanol:water (volume ratio of 3-5 : 2-3 : 3-4 : 1-3)
 - The separation yields **isoschaftoside** with a purity exceeding 98%.

Protocol 2: Isolation from Syngonium podophyllum (Adapted from Gomes et al., 2014)



This protocol outlines the extraction and isolation from the leaves of Syngonium podophyllum[6].

Extraction:

Air-dried leaves (397g) are extracted with a 7:3 (v/v) mixture of ethanol and water (6L, 5 times) at room temperature.

Solvent Partitioning:

- The crude extract is subjected to solvent-solvent partitioning with chloroform, ethyl acetate, and n-butanol.
- Chromatographic Purification:
 - The butanolic fraction is subjected to column chromatography on cellulose-acetate and Sephadex LH-20 columns.
 - Elution is performed with varying ratios of water and methanol (e.g., 9:1 and 8:2 v/v).
 - Fractions are monitored by Thin-Layer Chromatography (TLC) using a butan-1-ol:acetic acid:water (40:10:50, v/v) eluent and visualized with "Natural Product Reagent" under UV light.
 - Final purification is achieved through these chromatographic steps, and the structure is confirmed by NMR and MS analysis.

Biological Activity and Signaling Pathways

Isoschaftoside exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being particularly well-documented.

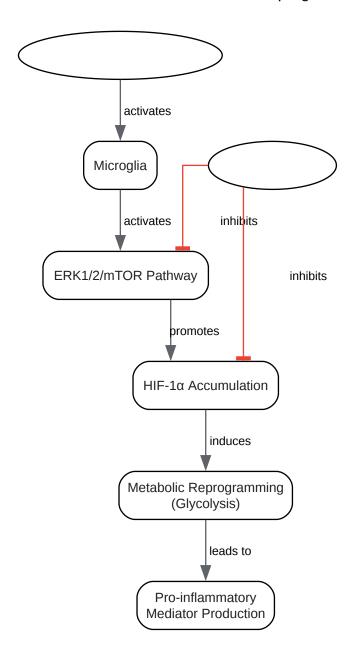
Anti-inflammatory and Neuroprotective Effects

In microglial cells, which are key mediators of neuroinflammation in the central nervous system, **isoschaftoside** has been shown to suppress the production of proinflammatory mediators induced by lipopolysaccharide (LPS)[8]. This anti-inflammatory action is linked to its ability to regulate cellular metabolism through the Hypoxia-Inducible Factor-1 alpha (HIF-1 α) pathway[8].



Signaling Pathway: Isoschaftoside-mediated inhibition of HIF- 1α in microglia

Activated microglia undergo a metabolic shift towards glycolysis, a process regulated by HIF-1α. **Isoschaftoside** has been found to inhibit this metabolic reprogramming.



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Caption: **Isoschaftoside** inhibits LPS-induced inflammation by suppressing the ERK1/2/mTOR/HIF-1 α signaling pathway in microglia.

Experimental Protocol: In Vitro Immunofluorescence for HIF-1 α



This protocol is used to visualize the effect of **isoschaftoside** on HIF-1 α expression in microglial cells[8].

- Cell Culture: BV2 microglial cells are cultured on gelatin-coated glass coverslips.
- Induction and Treatment: Cells are treated with cobalt chloride (CoCl2) for 24 hours to induce HIF-1α accumulation, followed by treatment with **isoschaftoside** for 9 hours.
- Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 10 minutes, and then permeabilized with 0.2% Triton X-100.
- Blocking: Non-specific binding is blocked with 5% BSA in PBS for 30 minutes.
- Antibody Incubation: Cells are incubated with a primary antibody against HIF-1α overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
- Staining and Imaging: Nuclei are counterstained with DAPI, and the coverslips are mounted for visualization under a fluorescence microscope.

Effects on Nonalcoholic Fatty Liver Disease (NAFLD)

Recent studies have indicated that **isoschaftoside** may alleviate nonalcoholic fatty liver disease (NAFLD). It has been shown to reduce lipid deposition in hepatocytes and reverse hepatic steatosis in mouse models. The proposed mechanism involves the activation of autophagy[12]. Furthermore, **isoschaftoside** has been observed to regulate macrophage polarity, which plays a role in the progression of NAFLD[13].

Quantitative Data Summary

The following tables summarize quantitative data related to the isolation and biological activity of **isoschaftoside**.

Table 1: Purity and Yield of Isoschaftoside from Different Isolation Methods



Plant Source	Isolation Method	Purity	Yield	Reference
Desmodium uncinatum	Ultrasonic extraction, Macroporous resin, HSCCC	>98%	Not specified	[11]
Psidium guajava	HSCCC and semi-preparative HPLC (for flavonoids in general)	High purity	Not specified	[14]
Viola yedoensis	HPLC	High purity	Not specified	[7]

Table 2: Bioactivity of Isoschaftoside in In Vitro Assays

Biological Activity	Cell Line	Concentration	Effect	Reference
Inhibition of HIF- 1α	BV2 microglia	200 μΜ	Abolished CoCl2-induced increase in HIF- 1α fluorescence intensity	[8]
Inhibition of ERK1/2 and mTOR phosphorylation	BV2 microglia	200 μΜ	Prevented LPS- induced increase in phosphorylation	[8]
Reduction of Reactive Oxygen Species (ROS)	Senescent cells	1 μΜ	Significantly reduced ROS concentration	[7]
Reduction of lipid deposition	HepG2 cells	Not specified	Dramatically reduces lipid deposition	[12]



Conclusion

Isoschaftoside is a C-glycosylflavonoid with significant and diverse biological activities. The development of efficient isolation and purification techniques, particularly high-speed countercurrent chromatography, has made highly pure **isoschaftoside** more accessible for research. Its demonstrated anti-inflammatory and neuroprotective effects, mediated through the inhibition of the HIF-1α and ERK1/2/mTOR signaling pathways, highlight its potential as a therapeutic agent. Further investigations into its mechanisms of action and its efficacy in various disease models are warranted to fully elucidate its therapeutic potential for drug development. This guide provides a solid foundation of technical information to support such future research endeavors.

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